Mesotocin trifluroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

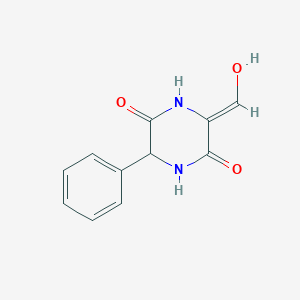

La mésotocine est une hormone nonapeptidique neurohypophysaire principalement présente chez les oiseaux, les reptiles et les amphibiens. Il s'agit de l'homologue aviaire de l'ocytocine, une hormone bien connue pour son rôle dans les liens sociaux et les comportements reproductifs chez les mammifères. La mésotocine joue un rôle crucial dans la régulation des comportements sociaux, notamment la prosocialité et les liens sociaux, similaire à l'ocytocine chez les mammifères .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La mésotocine peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs sont retirés, et le peptide est clivé de la résine, suivi d'une purification par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : La production industrielle de mésotocine implique la SPPS à grande échelle, suivie d'une purification et d'une caractérisation pour garantir la pureté et l'activité du peptide. Le processus est optimisé pour le rendement et la rentabilité, ce qui le rend réalisable pour la recherche et les applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions : La mésotocine subit diverses réactions chimiques, notamment :

Oxydation : La mésotocine peut être oxydée pour former des ponts disulfures, qui sont cruciaux pour son activité biologique.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, entraînant une perte d'activité biologique.

Substitution : La mésotocine peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés pour étudier les relations structure-activité.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol.

Substitution : Dérivés d'acides aminés avec des groupes protecteurs en SPPS.

Principaux produits :

Oxydation : Formation de mésotocine active avec des ponts disulfures.

Réduction : Mésotocine linéaire inactive.

Substitution : Analogues de la mésotocine avec une activité biologique modifiée.

4. Applications de la recherche scientifique

La mésotocine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée pour étudier la synthèse peptidique et les relations structure-activité.

Biologie : Étudie son rôle dans les comportements sociaux et les fonctions neuroendocrines chez les oiseaux et les reptiles.

Médecine : Applications thérapeutiques potentielles dans le traitement des troubles sociaux et l'amélioration des liens sociaux.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme modèle pour l'étude des hormones peptidiques

5. Mécanisme d'action

La mésotocine exerce ses effets en se liant à des récepteurs spécifiques dans le cerveau et d'autres tissus. Ces récepteurs sont similaires aux récepteurs de l'ocytocine chez les mammifères. Lors de la liaison, la mésotocine active les voies de signalisation intracellulaires, conduisant à la libération de seconds messagers qui modulent diverses réponses physiologiques et comportementales. Les principales cibles moléculaires comprennent les neurones de l'hypothalamus et d'autres régions du cerveau impliquées dans le comportement social .

Applications De Recherche Scientifique

Mesotocin has a wide range of applications in scientific research:

Chemistry: Used to study peptide synthesis and structure-activity relationships.

Biology: Investigates its role in social behaviors and neuroendocrine functions in birds and reptiles.

Medicine: Potential therapeutic applications in treating social disorders and enhancing social bonding.

Industry: Used in the development of peptide-based drugs and as a model for studying peptide hormones

Mécanisme D'action

Mesotocin exerts its effects by binding to specific receptors in the brain and other tissues. These receptors are similar to oxytocin receptors in mammals. Upon binding, mesotocin activates intracellular signaling pathways, leading to the release of secondary messengers that modulate various physiological and behavioral responses. The primary molecular targets include neurons in the hypothalamus and other brain regions involved in social behavior .

Comparaison Avec Des Composés Similaires

La mésotocine est similaire à d'autres hormones neurohypophysaires, telles que :

Ocytocine : Présente chez les mammifères, elle régule les liens sociaux et les comportements reproductifs.

Vasotocine : Présente chez les amphibiens et les reptiles, elle est impliquée dans l'équilibre hydrique et les comportements sociaux.

Isotocine : Présente chez les poissons, elle régule les comportements sociaux et reproductifs.

Unicité : La mésotocine est unique dans son rôle spécifique chez les espèces aviaires, influençant les comportements sociaux tels que le rassemblement en vol et la prosocialité. Sa structure et sa fonction sont conservées au cours de l'évolution, soulignant son importance dans la régulation neuroendocrine des comportements sociaux chez différentes espèces .

Propriétés

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2/c1-5-21(3)34(41(65)48-18-33(47)59)54-40(64)30-8-7-15-55(30)43(67)29-20-69-68-19-25(44)36(60)50-27(16-23-9-11-24(56)12-10-23)39(63)53-35(22(4)6-2)42(66)49-26(13-14-31(45)57)37(61)51-28(17-32(46)58)38(62)52-29/h9-12,21-22,25-30,34-35,56H,5-8,13-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,65)(H,49,66)(H,50,60)(H,51,61)(H,52,62)(H,53,63)(H,54,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILDPWPVKZETMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N12O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)

![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)

![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)

![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)